N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO3S/c1-18(25,16-10-13-4-2-3-5-15(13)27-16)11-23-17(24)12-6-8-14(9-7-12)26-19(20,21)22/h2-10,25H,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEHIULMPORNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides in the presence of LiO-t-Bu as a base.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide.
Attachment of the Trifluoromethoxybenzamide: The final step involves coupling the benzothiophene derivative with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with various enzymes and receptors, modulating their activity. The hydroxypropyl group enhances the compound’s solubility and bioavailability, while the trifluoromethoxy group contributes to its stability and lipophilicity. These combined features enable the compound to exert its effects through multiple pathways, including inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Triazole-Thione Derivatives (Compounds [7–9])
Key Features :
Comparison :
- Electronic Properties : The sulfonyl group in triazoles introduces strong electron-withdrawing effects, contrasting with the benzothiophene’s electron-rich aromatic system.
- Hydrogen Bonding: Triazole-thiones exhibit NH and C=S groups (IR: νNH 3278–3414 cm⁻¹; νC=S 1247–1255 cm⁻¹), enabling hydrogen-bond acceptor/donor interactions. The target compound’s hydroxypropyl and benzamide groups offer additional H-bonding sites .
- Tautomerism : Triazoles exist in thione-thiol tautomeric equilibrium, whereas the benzothiophene derivative lacks such behavior, conferring structural rigidity .
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide
Key Features :
Comparison :
- Lipophilicity : The butoxy group in this compound contributes to higher lipophilicity (XLogP3 = 6.1) compared to the trifluoromethoxy group in the target compound, which balances hydrophobicity and electronegativity.
- Bioavailability : The benzothiazole core may enhance membrane permeability but could increase metabolic susceptibility compared to benzothiophene.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Functional Insights
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiophene moiety, hydroxypropyl group, and a trifluoromethoxy substituent on the benzamide structure. The presence of these functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H18F3N2O3S |
| Molecular Weight | 396.42 g/mol |
| Purity | Typically >95% |
The benzothiophene core is known for its interaction with various biological targets, including enzymes and receptors. The compound may exhibit its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signal Transduction Pathways : It could influence pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation.
- Interaction with DNA : Benzothiophene derivatives have shown potential in binding to DNA, affecting replication and transcription processes.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound using various cancer cell lines.
- Cell Lines Tested : MDA-MB-231 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer).
- Methodology : MTT assay was employed to assess cytotoxicity.
Results Summary :
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| MDA-MB-231 | 12.5 | More potent |
| HT-29 | 15.0 | Comparable |
| A549 | 20.0 | Less potent |
These results indicate that the compound exhibits significant cytotoxicity against certain cancer cell lines, particularly MDA-MB-231.
Antimicrobial Activity
The compound was also tested for antimicrobial properties against Gram-positive and Gram-negative bacteria.
Results Summary :
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that this compound possesses moderate antibacterial activity.
Case Studies and Research Findings
-
Study on Antitumor Activity :
- A recent publication demonstrated the synthesis of various benzothiophene derivatives, including the target compound, which were evaluated for their cytotoxic effects on multiple cancer cell lines. The study found that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro .
- Structure-Activity Relationship (SAR) :
- QSAR Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
